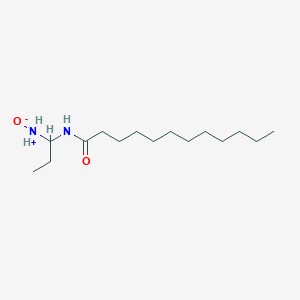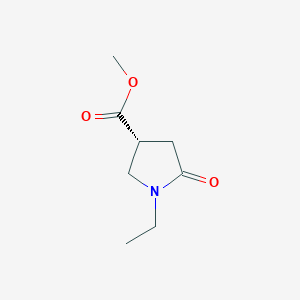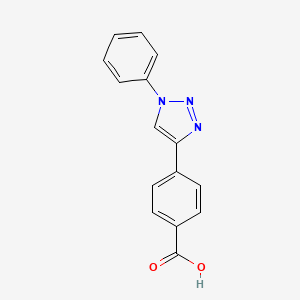
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)benzoic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
The synthesis of 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)benzoic acid typically involves the following steps:
Chemical Reactions Analysis
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in organic synthesis.
Biological Research: It is used in biological research to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)benzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of steroid sulfatase (STS), an enzyme involved in the hydrolysis of steroid sulfates.
Molecular Pathways: By inhibiting STS, the compound reduces the availability of active hormones, such as estrogens and androgens, which are crucial for the growth of hormone-dependent cancers.
Apoptosis Induction: Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, contributing to its anticancer effects.
Comparison with Similar Compounds
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)benzoic acid can be compared with other similar compounds:
Similar Compounds: Compounds such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid and 4-(1-benzyl-1H-1,2,3-triazol-4-yl)benzoic acid share structural similarities
Comparative Analysis: While similar compounds may exhibit comparable biological activities, the specific substitution patterns and functional groups in this compound can lead to differences in potency and selectivity
Properties
Molecular Formula |
C15H11N3O2 |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
4-(1-phenyltriazol-4-yl)benzoic acid |
InChI |
InChI=1S/C15H11N3O2/c19-15(20)12-8-6-11(7-9-12)14-10-18(17-16-14)13-4-2-1-3-5-13/h1-10H,(H,19,20) |
InChI Key |
ADEPDQVDKWMAJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


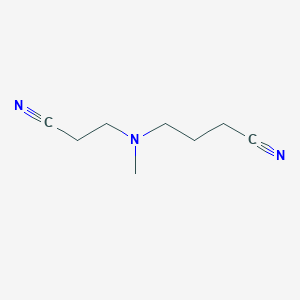
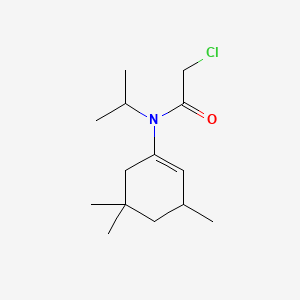
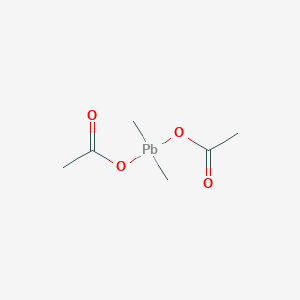
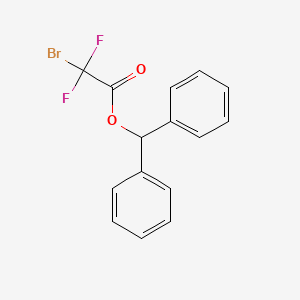
![N-(3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propyl)-1-(phenylsulfonyl)piperidine-4-carboxamide](/img/structure/B14129400.png)
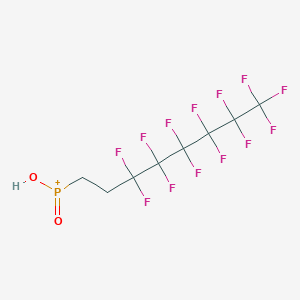
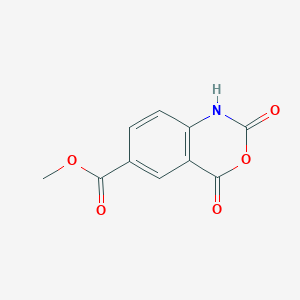
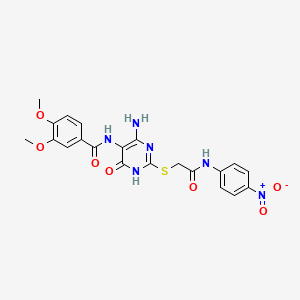
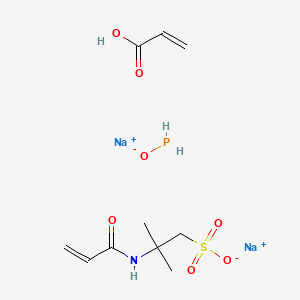
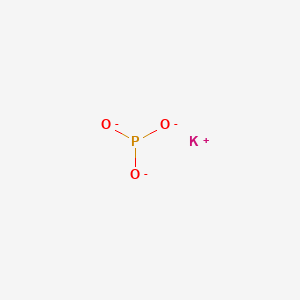

![6-[4-(4-Nitrophenyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B14129448.png)
